molecular formula C20H29N3O B3191418 N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine CAS No. 5431-62-9

N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine

Cat. No.: B3191418
CAS No.: 5431-62-9
M. Wt: 327.5 g/mol
InChI Key: BQBNRUUEFJVRMO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine is a chemical compound with the molecular formula C18H27N3O. It is known for its unique structure, which combines a cyclohexyl group, a methoxyquinoline moiety, and a butane-1,2-diamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine typically involves the reaction of 6-methoxyquinoline with cyclohexylamine and butane-1,2-diamine under controlled conditions. One common method includes the use of sodium azide as a reagent, where the reaction mixture is stirred at 25°C for 48 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the amine groups.

    Substitution: Substitution reactions can occur at the quinoline ring or the cyclohexyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase. These interactions inhibit the replication and transcription processes in bacteria, leading to their antimicrobial effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and preventing bacterial growth .

Comparison with Similar Compounds

Properties

CAS No.

5431-62-9

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

2-N-cyclohexyl-1-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine

InChI

InChI=1S/C20H29N3O/c1-3-16(23-17-9-5-4-6-10-17)14-22-19-13-18(24-2)12-15-8-7-11-21-20(15)19/h7-8,11-13,16-17,22-23H,3-6,9-10,14H2,1-2H3

InChI Key

BQBNRUUEFJVRMO-UHFFFAOYSA-N

SMILES

CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3

Canonical SMILES

CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3

Origin of Product

United States

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